molecular formula C14H13F3N4O2S B12239678 N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B12239678
M. Wt: 358.34 g/mol
InChI Key: YHQRYEJSCQGGGQ-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, an azetidine ring, and a trifluoromethyl group attached to a benzene sulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the pyrazine ring and the trifluoromethylbenzene sulfonamide group. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazine and benzene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate: A structurally similar compound with a tert-butyl group instead of the trifluoromethyl group.

    (1-(pyrazin-2-yl)azetidin-3-yl)methanol: Features a hydroxyl group instead of the sulfonamide group.

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H13F3N4O2S

Molecular Weight

358.34 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-3-1-2-4-12(11)24(22,23)20-10-8-21(9-10)13-7-18-5-6-19-13/h1-7,10,20H,8-9H2

InChI Key

YHQRYEJSCQGGGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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